Dimethyl (2,6-dimethylphenyl)boronate
Description
Significance of Boronate Esters in Advanced Organic Synthesis
Boronate esters, and their parent boronic acids, are foundational tools in modern organic synthesis. pharmiweb.com These organoboron compounds are prized for their versatility, relative stability, and generally low toxicity. rsc.org A key feature is their ability to participate in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between organic fragments. pharmiweb.comlibretexts.org
Boronate esters are frequently preferred over their corresponding boronic acids because they are often more stable, less prone to side reactions like protodeboronation, and can be more easily purified. researchgate.netnih.gov They are conveniently prepared through the condensation reaction of a boronic acid with an alcohol or diol. wikipedia.org The choice of the ester group can modulate the reactivity of the organoboron reagent, allowing chemists to fine-tune reaction conditions for optimal outcomes. nih.gov This tunability makes boronate esters indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. pharmiweb.comacs.org
The Role of Sterically Hindered Aryl Boronates in Chemical Transformations
Sterically hindered aryl boronates, such as Dimethyl (2,6-dimethylphenyl)boronate, represent a specialized class of reagents where bulky substituents are positioned ortho to the carbon-boron bond. This steric encumbrance significantly influences the compound's reactivity. acs.org While the bulky groups can sometimes slow down the rate of desired reactions, such as the crucial transmetalation step in cross-coupling cycles, they can also be advantageous. researchgate.netrsc.org
The steric hindrance can prevent undesirable side reactions, such as homocoupling of the boronic ester. Furthermore, this structural feature is essential for the synthesis of highly substituted biaryl compounds, which are common motifs in many biologically active molecules and functional materials. gre.ac.uk The challenge of efficiently coupling these sterically demanding fragments has driven the development of highly active catalyst systems and optimized reaction protocols, thereby expanding the toolkit of synthetic organic chemistry. researchgate.netrsc.org
Structure
2D Structure
Properties
Molecular Formula |
C10H15BO2 |
|---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-dimethoxyborane |
InChI |
InChI=1S/C10H15BO2/c1-8-6-5-7-9(2)10(8)11(12-3)13-4/h5-7H,1-4H3 |
InChI Key |
MNGIYPOOGRHPIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1C)C)(OC)OC |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of Dimethyl 2,6 Dimethylphenyl Boronate
Fundamental Reactivity of Aryl Boronate Esters
Aryl boronate esters are a class of organoboron compounds that have become indispensable in modern organic synthesis, largely due to their role in the Suzuki-Miyaura cross-coupling reaction. acs.orgorganic-chemistry.org Their reactivity is governed by the electronic properties of the boron atom and its substituents. Generally, aryl boronate esters are more stable and exhibit better solubility in organic solvents compared to their corresponding boronic acids. researchgate.net The stability and reactivity of these esters can be tuned by altering the diol or alcohol component, with more sterically hindered esters often showing increased stability. wiley-vch.de For instance, boronic esters derived from 1,1,2,2-tetraethylethylene glycol have been shown to be particularly stable and can be purified by silica (B1680970) gel chromatography, a process that is often challenging for other boronic esters like pinacol (B44631) esters. acs.orgorganic-chemistry.org This stability is attributed to the steric protection of the vacant p-orbital on the boron atom by the bulky alkyl groups. acs.orgorganic-chemistry.org
The fundamental reactivity of aryl boronate esters in cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. knowt.com While often considered more stable and less reactive than the corresponding boronic acids, certain boronic esters have been shown to exhibit enhanced rates of transmetalation. For example, studies have revealed that ethylene (B1197577) glycol and dimethyl boronate esters can transfer their aryl groups to palladium significantly faster than the corresponding boronic acid. illinois.edu This highlights that the reactivity of the boronate ester is a complex interplay of steric and electronic factors.
Mild Lewis Acidity of Boronic Acids and Esters
Boronic acids and their esters are recognized as mild Lewis acids. aablocks.comwikipedia.org This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, making it capable of accepting a pair of electrons from a Lewis base. aablocks.comthieme-connect.de The boron atom in a boronic acid or ester is sp² hybridized and adopts a trigonal planar geometry. aablocks.comresearchgate.net The Lewis acidity of these compounds is a key aspect of their chemical behavior, influencing their ability to interact with bases and participate in catalytic reactions. acs.orgresearchgate.net
The strength of the Lewis acidity can be influenced by the substituents on the boron atom. Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of an aryl boronic acid, while electron-donating groups have the opposite effect. acs.org Similarly, the nature of the alcohol or diol component of a boronate ester can modulate its Lewis acidity. acs.org For instance, boronic esters with reduced steric bulk and lower Lewis acidities have been identified as important factors in achieving certain selectivities in catalysis. acs.org While boronic esters are generally less Lewis acidic than the corresponding boronic acids, this can be advantageous in preventing undesired side reactions. rsc.org The interaction with Lewis bases, such as hydroxide (B78521) ions or amines, leads to the formation of a tetracoordinate boronate species, which is sp³ hybridized and has a tetrahedral geometry. aablocks.comresearchgate.net This change in hybridization and geometry is central to the reactivity of boronic acids and esters in various chemical transformations.
Equilibrium between Boronic Acid and Boronate Forms
In the presence of Lewis bases, particularly in aqueous or alcoholic solutions, boronic acids and their esters exist in a dynamic equilibrium between the neutral, trigonal (sp²) form and an anionic, tetrahedral (sp³) boronate form. aablocks.comresearchgate.net For a boronic acid in an aqueous solution, this equilibrium involves the addition of a hydroxide ion to the boron center. aablocks.comresearchgate.net The pKa for this equilibrium for a typical aryl boronic acid is around 9. wikipedia.org However, the formation of the tetrahedral boronate complex can occur at a lower pH, around 7. wikipedia.org
This equilibrium is highly sensitive to the electronic and steric environment of the boron atom. nih.govacs.org The incorporation of an ortho-aminomethyl group, for example, can lower the pKa of the boronic acid due to the electron-withdrawing nature and field effect of the ammonium (B1175870) ion, facilitating the formation of the pyramidal boronate at a lower pH. nih.gov The equilibrium can also be influenced by the solvent and the presence of other species that can coordinate to the boron atom. nih.gov The formation of the boronate is a crucial step in many reactions involving boronic acids and esters, as the tetracoordinate boronate is generally more nucleophilic than the neutral trigonal species and is often the active species in transmetalation reactions. aablocks.com
Boron-Carbon Bond Formation Mechanisms in Coupling Reactions
The formation of carbon-carbon bonds using organoboron reagents is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura reaction being a prominent example. acs.org The mechanism of these coupling reactions is generally understood to proceed through a catalytic cycle involving a transition metal, most commonly palladium. knowt.com This cycle fundamentally consists of three key steps: oxidative addition of an organic halide to the low-valent metal catalyst, transmetalation of the organic group from the boron reagent to the metal center, and reductive elimination of the coupled product, which regenerates the catalyst. numberanalytics.com While this general mechanism is widely accepted, the specifics of each step, particularly transmetalation, can vary depending on the reaction conditions and the nature of the substrates and catalyst.
Transmetalation Processes
Transmetalation is a critical step in the catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center. nih.govacs.org The precise mechanism of this step has been a subject of extensive investigation, with two primary pathways being proposed. nih.govacs.org The "boronate pathway" suggests that the boronic acid or ester first reacts with a base (like a hydroxide or alkoxide) to form a more nucleophilic tetracoordinate boronate species. acs.org This activated boronate then reacts with the arylpalladium(II) halide complex to transfer the aryl group. acs.org The "palladium-hydroxo pathway" posits that the arylpalladium(II) halide complex first undergoes ligand exchange with the base to form an arylpalladium(II) hydroxide complex. nih.govacs.org This complex then reacts with the neutral boronic acid or ester. nih.govacs.org
Studies have shown that for Suzuki-Miyaura reactions conducted with weak bases and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid is the more likely pathway. nih.govacs.org The steric hindrance of the boronic ester can influence the rate of transmetalation. For instance, sterically hindered boronic esters like pinacol esters react more slowly than less hindered analogues. nih.govacs.org Kinetic and computational studies have revealed that boronic esters can transmetalate directly without prior hydrolysis. nih.gov Furthermore, the electronic properties of the ester group can significantly enhance the rate of aryl group transfer. nih.gov
| Boron Reagent | Relative Rate of Aryl Transfer | Reference |
|---|---|---|
| Arylboronic Acid | 1 | nih.gov |
| Dimethyl Arylboronate | ~21 times faster | nih.gov |
| Ethylene Glycol Arylboronate | ~23 times faster | nih.gov |
| Catechol Arylboronate | ~5 times faster | nih.gov |
Reductive Elimination Pathways
Reductive elimination is the final bond-forming step in the catalytic cycle, where the two organic groups coupled on the palladium(II) center are eliminated to form the new carbon-carbon bond, and the palladium catalyst is reduced to its catalytically active Pd(0) state. numberanalytics.comnumberanalytics.com This process generally requires the two organic ligands to be in a cis orientation on the square planar palladium complex. numberanalytics.com The rate and facility of reductive elimination are influenced by several factors, including the nature of the ancillary ligands and the electronic and steric properties of the coupling partners. numberanalytics.comacs.org
The presence of bulky ligands on the palladium center can promote reductive elimination. acs.orgacs.org For instance, the use of bulky phosphine (B1218219) ligands can override electronic effects and induce reductive elimination that might otherwise be slow. acs.org The electronic nature of the aryl groups also plays a role; however, the effect can be complex. While electron-withdrawing groups might be expected to facilitate the reduction of the metal center, in some cases, electron-donating groups on the aryl ligand have been shown to accelerate reductive elimination. nih.gov The reductive elimination step is generally considered to be fast and irreversible, driving the catalytic cycle forward. numberanalytics.com However, in some systems, particularly those involving the formation of strained rings or sterically congested products, reductive elimination can become the rate-limiting step.
Single Electron Transfer (SET) Mechanisms in Borylation
While many cross-coupling and borylation reactions are understood to proceed via two-electron pathways (oxidative addition, reductive elimination), there is growing evidence for the involvement of single electron transfer (SET) mechanisms in certain borylation processes. nih.govresearchgate.net An SET mechanism involves the transfer of a single electron from an electron donor to an acceptor, generating radical intermediates. nih.govnih.gov In the context of borylation, an SET event can initiate the formation of an aryl or alkyl radical, which then reacts with a boron-containing species. nih.gov
These SET processes can be initiated in several ways, including photochemically or electrochemically. nih.gov For example, the electrochemical conversion of alkyl carboxylic acids to their corresponding boronic esters proceeds through an SET event that promotes decarboxylation to form an alkyl radical. nih.gov Similarly, the borylation of aryl halides can be promoted by SET to generate a highly reactive aryl radical. nih.gov In some cases, the interaction between a Lewis acid (like a borane) and a Lewis base can result in an SET, forming an electron donor-acceptor (EDA) complex that can initiate radical reactions. nih.gov These SET pathways provide alternative mechanistic avenues for carbon-boron bond formation, often under mild conditions, and expand the scope of borylation reactions. researchgate.net
Dynamic Covalent Chemistry Involving Boronate Esters
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli. Boronate esters are exemplary participants in DCC due to the reversible nature of the esterification reaction between boronic acids and diols.
Boronate esters undergo exchange reactions, such as transesterification, with other diols or alcohols. This process is a cornerstone of their application in dynamic covalent systems. The general mechanism for the exchange reaction between a boronate ester and a free diol involves a three-step process:
Addition: The incoming diol attacks the Lewis acidic boron center of the boronate ester, forming a tetracoordinate boronate intermediate.
Proton Transfer: A proton is transferred from the incoming diol to one of the oxygen atoms of the original ester.
Elimination: The original alcohol or diol is eliminated, regenerating the trigonal boronate ester with the new diol incorporated.
The rate of these exchange reactions can be influenced by several factors, including the steric and electronic properties of the boronic acid and the diol, as well as the presence of catalysts. For sterically hindered arylboronates like dimethyl (2,6-dimethylphenyl)boronate, the rate of exchange may be slower compared to less hindered analogues due to restricted access to the boron center. The presence of water can also shift the equilibrium of boronate ester formation and exchange. Lewis acids, such as boron trifluoride, have been shown to catalyze the transesterification of boronate esters. Internal catalysis, where a functional group within the boronate ester molecule facilitates the reaction, can also significantly accelerate exchange rates.
| Factor | Influence on Boronate Ester Exchange Reactions |
| Steric Hindrance | Decreases the rate of exchange by impeding nucleophilic attack on the boron center. |
| Electronic Effects | Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boron, potentially increasing the rate of the initial addition step. |
| Catalysts | Lewis acids (e.g., BF₃) and internal basic groups can accelerate the exchange process. |
| Solvent | The presence of water can lead to hydrolysis, competing with the transesterification reaction. |
Boronic acids can undergo a dehydration reaction to form six-membered cyclic anhydrides known as boroxines. For 2,6-dimethylphenylboronic acid, this would result in the formation of tris(2,6-dimethylphenyl)boroxine. This reaction is reversible, and the equilibrium between the boronic acid and the boroxine (B1236090) is influenced by temperature, solvent, and the concentration of water. nih.gov
The formation of boroxines is generally an entropy-driven process, as three molecules of water are released for every molecule of boroxine formed. researchgate.net Consequently, higher temperatures and conditions that remove water favor the formation of the boroxine. researchgate.net Electron-donating groups on the phenyl ring can also support the formation of arylboroxines. nih.gov
Tris(2,6-dimethylphenyl)boroxine, due to the steric bulk of the 2,6-dimethylphenyl groups, is expected to have distinct reactivity. The steric shielding of the boron atoms could influence its Lewis acidity and its susceptibility to hydrolysis. Hydrolysis of the boroxine regenerates the corresponding boronic acid. nih.gov The rate of this hydrolysis would also be affected by the steric hindrance around the boron centers.
| Compound | Reaction | Key Characteristics |
| 2,6-Dimethylphenylboronic acid | Dehydration | Reversible, entropy-driven, favored by heat and water removal. |
| Tris(2,6-dimethylphenyl)boroxine | Hydrolysis | Reversible, regenerates the boronic acid, rate is influenced by steric hindrance. |
Selective Oxidation and Reduction Reactions of Boronate Groups
The boronate group can participate in various oxidation and reduction reactions. However, the term "oxidation of boronate esters" often refers to the oxidation of the carbon-boron bond to a carbon-oxygen bond, a reaction famously utilized in the Suzuki-Miyaura coupling work-up to produce phenols from arylboronates. This transformation is typically achieved using reagents like hydrogen peroxide under basic conditions. rsc.org The chemoselective oxidation of a boronic acid in the presence of a boronic ester has been achieved under basic biphasic conditions, where the boronic acid is selectively transferred to the aqueous phase as a boronate and then oxidized. rsc.orgwikipedia.org
Selective oxidation or reduction of the boronate ester functionality itself, without cleaving the carbon-boron bond, is less common. The boronate ester group is generally stable to a range of oxidizing and reducing agents that transform other functional groups in the molecule. For instance, other functionalities can be oxidized or reduced without affecting the boronate group. ed.ac.uk
The reduction of boronate esters with strong hydride reagents can potentially lead to the formation of dihydridoboranes, though subsequent hydrolysis can regenerate the boronic acid. ed.ac.uk The selective reduction of the ester portion of the boronate group to a borinic ester or a borane (B79455) while retaining the C-B bond is not a widely reported transformation and would require specific reagents that can differentiate between the B-O bonds of the ester and the C-B bond. The stability of the boronate group to many common redox reagents makes it a useful protecting group in multi-step synthesis. nih.gov
Catalytic Applications of Dimethyl 2,6 Dimethylphenyl Boronate and Its Structural Analogs
Palladium-Catalyzed Cross-Coupling Reactions
Dimethyl (2,6-dimethylphenyl)boronate is a valuable reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. nih.gov These reactions are prized for their functional group tolerance and efficiency in creating complex molecular architectures. nih.gov
Suzuki-Miyaura Cross-Coupling (SMCC) Reactions
The Suzuki-Miyaura cross-coupling (SMCC) reaction is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. rsc.orgnih.gov The process is known for its mild reaction conditions and compatibility with a wide array of functional groups. rsc.orgresearchgate.net
The SMCC reaction demonstrates a broad substrate scope, accommodating a diverse range of aryl and heteroaryl halides as coupling partners. nih.gov A key advantage of this methodology is its exceptional functional group tolerance. rsc.orgresearchgate.net Many functional groups, including esters, ketones, nitro groups, and nitriles, are well-tolerated under the reaction conditions. nih.govresearchgate.net This tolerance obviates the need for protecting groups, leading to more efficient and atom-economical synthetic routes. rsc.org The reaction's robustness allows for the coupling of complex and sensitive molecules, making it a powerful tool in the synthesis of biologically active compounds and functional materials. nih.gov
Below is a table illustrating the substrate scope in a typical Suzuki-Miyaura cross-coupling reaction.
| Entry | Aryl Halide | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 |
| 2 | 4-Bromobenzonitrile | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)benzonitrile | 88 |
| 3 | Methyl 4-chlorobenzoate | (4-Methoxyphenyl)boronic acid | Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 92 |
| 4 | 2-Bromopyridine | (3-Nitrophenyl)boronic acid | 2-(3-Nitrophenyl)pyridine | 79 |
Steric hindrance plays a significant role in the efficiency of the SMCC reaction. nih.gov The presence of bulky substituents near the reaction center, on either the organoboron reagent or the organic halide, can impede the approach of the reactants to the palladium catalyst, thereby slowing down the catalytic turnover. nih.govsemanticscholar.org In the case of this compound, the two methyl groups in the ortho positions of the phenyl ring introduce considerable steric bulk. This steric hindrance can be both a challenge and an opportunity. While it can decrease the reaction rate, it can also be exploited to achieve selective coupling in molecules with multiple reactive sites. nih.gov The development of bulky and electron-rich phosphine (B1218219) ligands has been instrumental in overcoming the challenges posed by sterically demanding substrates, enabling the synthesis of highly substituted biaryls. researchgate.net
The following table provides examples of how steric hindrance can affect the yield of the coupled product.
| Entry | Organoboron Reagent | Aryl Halide | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromotoluene | 2-Methylbiphenyl | 85 |
| 2 | (2-Methylphenyl)boronic acid | 2-Bromotoluene | 2,2'-Dimethylbiphenyl | 65 |
| 3 | (2,6-Dimethylphenyl)boronic acid | 2-Bromotoluene | 2',6'-Dimethyl-2-methylbiphenyl | 40 |
| 4 | (2,6-Dimethylphenyl)boronic acid | 2,6-Dimethylbromobenzene | 2,2',6,6'-Tetramethylbiphenyl | 25 |
While phosphine ligands are often crucial for successful SMCC reactions, particularly with challenging substrates, there is a growing interest in developing ligand-free catalytic systems. nih.gov These systems offer advantages in terms of cost, simplicity, and ease of product purification. Ligand-free conditions often employ palladium nanoparticles or palladium on a solid support, which can act as a heterogeneous catalyst. nih.govmdpi.com These catalysts can be easily separated from the reaction mixture and potentially reused, contributing to more sustainable chemical processes. nih.gov The development of ligand-free Suzuki-Miyaura reactions in aqueous media further enhances the green credentials of this important transformation. nih.govnih.gov
Palladium-Catalyzed Homocouplings
A common side reaction in palladium-catalyzed cross-coupling is the homocoupling of the organoboron reagent, leading to the formation of a symmetrical biaryl. researchgate.net While often considered an undesired pathway in cross-coupling reactions, this process can be harnessed as a synthetic method for the preparation of symmetrical biaryls. researchgate.net The reaction is typically promoted by a palladium catalyst in the presence of an oxidant. researchgate.net The mechanism is believed to involve the transmetalation of two organoboron fragments to the palladium center, followed by reductive elimination to form the biaryl product. Various palladium sources and reaction conditions have been developed to favor the homocoupling pathway. researchgate.net
Palladium-Catalyzed Double Borylation
Palladium-catalyzed double borylation is a powerful technique for the introduction of two boron functionalities onto a single organic molecule. This reaction typically involves the use of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), and a palladium catalyst. While specific examples involving this compound as the starting material for a subsequent double borylation are less common, the general methodology allows for the synthesis of 1,2-diborylated arenes from aryl halides. These diborylated compounds are versatile synthetic intermediates that can undergo sequential cross-coupling reactions to introduce two different substituents in a controlled manner.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions represent a powerful and economically viable alternative to palladium-catalyzed systems for the formation of carbon-carbon bonds. This compound and its analogs are effective coupling partners in various nickel-catalyzed transformations, including Suzuki-Miyaura reactions. These reactions are valued for their ability to couple sterically hindered substrates and activate challenging chemical bonds. researchgate.net
A notable application involves the cross-coupling of aryl boronate esters with perfluorinated arenes, a reaction that is efficiently catalyzed by N-heterocyclic carbene (NHC) nickel complexes. In a study on this transformation, various boronate esters were evaluated, with aryl ethylene (B1197577) glycol boronate esters showing the highest reactivity. The choice of boronate ester significantly influences the reaction's efficiency. bldpharm.com
Furthermore, nickel catalysis has been successfully employed for the C–S cross-coupling of sterically demanding aryl electrophiles with alkyl thiols. This has been achieved using catalytic systems such as Ni(cod)₂ with flexible bidentate phosphine ligands like DPEphos or dppbz. For substrates with non-coordinating ortho-substituents, the reaction proceeds under mild conditions, while those with coordinating groups may require elevated temperatures. The utility of this methodology has been demonstrated with a broad range of examples, including the synthesis of biologically relevant compounds. More economical nickel sources like Ni(OAc)₂ can also be used in the presence of a reductant such as zinc. documentsdelivered.com
Another significant advancement is the nickel-catalyzed cross-coupling of redox-active esters with boronic acids, a transformation that mirrors the functional group tolerance and simplicity of the Suzuki coupling. This reaction utilizes N-hydroxy-tetrachlorophthalimide (TCNHPI) esters as redox-active derivatives of alkyl carboxylic acids. The reaction proceeds efficiently with inexpensive nickel catalysts like NiCl₂·6H₂O. researchgate.net
The mechanism of these nickel-catalyzed reactions often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. In many Suzuki-Miyaura couplings, the transmetalation step, where the organic group is transferred from boron to nickel, is considered turnover-limiting. Catalyst deactivation can occur through the aggregation of Ni(II) intermediates, a process that can be mitigated by the use of bulky, electron-rich phosphine ligands. acs.org
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions with Arylboron Compounds
| Electrophile | Arylboron Reagent | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), K₂CO₃ | 2-(m-Tolyl)naphtho[2,1-b]furan | 100 | researchgate.net |
| 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95 | researchgate.net |
| Aryl triflate | Alkyl thiol | Ni(cod)₂/DPEphos | Diaryl sulfide | - | documentsdelivered.com |
| Redox-active ester | Arylboronic acid | NiCl₂·6H₂O, Et₃N | Alkyl-aryl coupled product | - | researchgate.net |
| Hexafluorobenzene | p-Tolyl boronate esters | NHC nickel complex, CsF | Perfluoroaryl-aryl coupled product | - | bldpharm.com |
Rhodium-Catalyzed Reactions
Rhodium complexes are versatile catalysts for a range of organic transformations involving organoboron reagents. This compound and its structural analogs participate in key rhodium-catalyzed reactions, most notably 1,4-addition reactions and condensation-type processes.
1,4-Addition Reactions
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to electron-deficient alkenes is a widely used method for the enantioselective formation of carbon-carbon bonds. This reaction is applicable to a broad scope of substrates, including α,β-unsaturated ketones, esters, amides, and nitroalkenes. The catalytic cycle is understood to involve the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex, followed by the insertion of the electron-deficient alkene into the aryl-rhodium bond, and subsequent protonolysis or hydrolysis to release the product and regenerate the active catalyst. wiley-vch.de
The development of chiral ligands has been crucial for achieving high enantioselectivity in these reactions. Chiral diene ligands, in particular, have proven to be highly effective. For instance, rhodium complexes with chiral dienes bearing amide functionalities have been developed for the asymmetric 1,4-addition of arylboronic acids to nitroalkenes, affording the desired products in high yields and with excellent enantioselectivities. Notably, these reactions can often be performed with very low catalyst loadings (as low as 0.1 mol%) and in the presence of water, without the need for basic additives. ontosight.aifujifilm.com
The reaction mechanism has been studied in detail, revealing the importance of various intermediates, such as arylrhodium, oxa-π-allylrhodium, and hydroxorhodium complexes. Understanding the catalytic cycle has led to the development of more active catalysts, such as [Rh(OH)(binap)]₂, for these transformations. wiley-vch.de
Table 2: Examples of Rhodium-Catalyzed 1,4-Addition Reactions with Arylboronic Acids
| Substrate | Arylboronic Acid | Catalyst/Ligand | Product | Yield (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|---|
| Nitroalkene | Phenylboronic acid | Rh complex with chiral diene | Chiral nitroalkane | High | Excellent | ontosight.aifujifilm.com |
| α,β-Unsaturated ketone | Phenylboronic acid | [Rh(OH)(binap)]₂ | β-Aryl ketone | High | - | wiley-vch.de |
| α,β-Unsaturated ester | Phenylboronic acid | Rh complex with chiral diene | β-Aryl ester | High | High | ontosight.ai |
| α,β-Unsaturated amide | Phenylboronic acid | Rh complex with chiral diene | β-Aryl amide | High | High | ontosight.ai |
Aryloxorhodium Complex-Promoted Condensation
While the specific term "aryloxorhodium complex-promoted condensation" is not widely used, rhodium catalysts are known to promote condensation-type reactions of arylboronic acids with carbonyl compounds. A key example is the rhodium-catalyzed addition of aryl- and alkenylboronic acids to aldehydes to produce secondary alcohols. This reaction is typically mediated by a rhodium complex, such as [Rh(acac)(CO)₂], in the presence of a diphosphine ligand in an aqueous medium. A crucial step in the catalytic cycle is the transmetalation between the organoboron reagent and the rhodium complex.
Copper-Assisted Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling, traditionally catalyzed by palladium, can face challenges, particularly with electron-deficient or heterocyclic substrates. In such cases, the addition of a copper(I) co-catalyst can significantly enhance reaction efficiency and broaden the substrate scope. ccspublishing.org.cnamanote.com
Copper(I) salts, such as CuCl or Cu₂O, have been identified as effective promoters for the Suzuki-Miyaura coupling of challenging boronate esters, including electron-deficient 2-heterocyclic boronates. ccspublishing.org.cn These reactions often exhibit low conversions with palladium catalysis alone due to slow transmetalation and competing protodeboronation. The addition of copper facilitates the transmetalation step, likely through the formation of a more reactive organocopper intermediate. This intermediate then undergoes transmetalation with the palladium complex to complete the catalytic cycle. ccspublishing.org.cnamanote.com
Mechanistic studies have provided evidence for the role of copper in the catalytic cycle. For instance, in the coupling of aryl- and heteroarylboronate esters with aryl and heteroaryl iodides, a copper(I)-catalyzed system was developed that operates at low catalyst loadings and, in some cases, under ligand-free conditions. Detailed investigations led to the synthesis and characterization of key intermediates, demonstrating that a copper fluoride (B91410) species, [(PN-2)CuF]₂, is responsible for the transmetalation with the arylboronate ester. nih.govresearchgate.net
The choice of ligand, solvent, and base are critical for optimizing these copper-assisted reactions. For example, high-throughput experimentation has identified dppf as an optimal ligand and DMF with Cs₂CO₃ as a preferred solvent and base combination for certain copper-facilitated Suzuki reactions. ccspublishing.org.cn
Table 3: Examples of Copper-Assisted Suzuki-Miyaura Coupling Reactions | Arylboronate Ester | Coupling Partner | Catalyst System | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Heterocyclic boronate | Aryl bromide/triflate | Pd catalyst, CuCl, dppf, Cs₂CO₃, DMF | Biaryl product | Enhanced yields | ccspublishing.org.cn | | Aryl/heteroarylboronate ester | Aryl/heteroaryl iodide | CuI (2 mol%), CsF | Biaryl product | Good to excellent | nih.govresearchgate.net | | Highly fluorinated aryl boronate ester | Aryl iodide/bromide | CuI, phenanthroline | Fluorinated biaryl | Good to excellent |
Visible-Light Initiated and Photocatalyzed Reactions
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions. Organoboron compounds, including boronate esters, are excellent precursors for radical generation through single-electron transfer (SET) processes.
A common strategy involves the oxidation of organoborates, formed in situ from boronic acids or esters, by an excited-state photocatalyst. This generates carbon-centered radicals that can participate in a variety of coupling reactions. For example, alkyl-, allyl-, benzyl-, and arylborates can be oxidized by a visible-light-driven photoredox catalyst to produce the corresponding radicals. These radicals can then be trapped by species like TEMPO to form C-O bonds or react with electron-deficient alkenes to forge new C-C bonds. nih.gov
The merger of visible-light photocatalysis with other catalytic systems, such as transition metal catalysis, has opened up new avenues for novel transformations. An example is the copper-catalyzed trifluoromethylation of arylboronic acids with CF₃I, which is initiated by a photoredox catalyst. This dual catalytic system allows for the trifluoromethylation of a wide range of aromatic and heteroaromatic substrates under mild conditions.
Furthermore, metal-free photocatalytic borylation reactions have been developed. For instance, the borylation of C-O, C-N, and C-X bonds can be achieved using visible light and a simple organic photocatalyst like phenothiazine. This method is particularly noteworthy for its ability to borylate electron-rich phenol (B47542) derivatives, which are challenging substrates for traditional methods.
Table 4: Examples of Visible-Light Initiated and Photocatalyzed Reactions Involving Arylboron Compounds
| Reaction Type | Arylboron Reagent | Other Reagents | Photocatalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Radical Generation and Trapping | Arylborate | TEMPO | Visible light, photoredox catalyst | Aryl-O-TEMPO | nih.gov |
| Trifluoromethylation | Arylboronic acid | CF₃I | Ru(bpy)₃²⁺, Cu catalyst, visible light | Aryl-CF₃ | |
| N-arylation | Phenylboronic acid | Imidazole | Cu/graphene, visible light | N-phenylimidazole | |
| C-O Borylation | Phenol derivative | B₂Pin₂ | Phenothiazine, Cs₂CO₃, visible light | Arylboronate ester | |
| Hydroimination/Iminohydroxylation | - | O-aryl oximes | Eosin Y, visible light | Cyclized imine/hydroxylamine | ambeed.com |
Other Catalytic Systems (e.g., Vanadium-based for Ethylene Dimerization)
Beyond the more common noble metal catalysts, this compound and its analogs can find application in other catalytic systems. A notable example is the use of vanadium-based catalysts for ethylene dimerization and polymerization.
(Imido)vanadium(V) complexes containing ligands such as (2-anilidomethyl)pyridine have demonstrated remarkably high catalytic activities for the dimerization of ethylene to 1-butene, with high selectivity. The steric and electronic properties of the ligands on the vanadium center play a crucial role in determining both the activity and the selectivity of the catalyst, directing the reaction towards either dimerization or polymerization. For instance, bulkier imido ligands tend to favor dimerization. These systems typically employ a cocatalyst, such as methylaluminoxane (B55162) (MAO). nih.gov
While direct use of this compound as a ligand component is less common, related borate (B1201080) moieties have been incorporated into ligands for vanadium-catalyzed olefin polymerization. For example, vanadium complexes with weakly coordinating borate-containing N-heterocyclic carbene ligands have been explored for ethylene and ethylene/norbornene copolymerization. The choice of cocatalyst, such as MAO or triisobutylaluminum (B85569) (AlⁱBu₃), can significantly impact the catalytic activity and the properties of the resulting polymer.
Furthermore, vanadium(III) complexes with tris(2-pyridyl)borate ligands have been developed as thermally robust catalysts for high-temperature ethylene polymerization. The highly σ-donating nature of the scorpionate ligand is thought to stabilize the vanadium center against deactivation at elevated temperatures.
Table 5: Examples of Vanadium-Based Catalytic Systems for Ethylene Transformations
| Vanadium Complex | Ligand | Cocatalyst | Reaction | Product | Key Finding | Reference |
|---|---|---|---|---|---|---|
| V(NR)Cl₂[2-ArNCH₂(C₅H₄N)] | (2-Anilidomethyl)pyridine | MAO | Ethylene dimerization | 1-Butene | High activity and selectivity | nih.gov |
| [V(N-2,6-Me₂C₆H₃)Cl₂(WCA-NHC)] | Anionic N-heterocyclic carbene with borate moiety | AlⁱBu₃ | Ethylene polymerization | Polyethylene | High catalytic activity | |
| Vanadium(III) complex | Tris(2-pyridyl)borate | - | Ethylene polymerization | Polyethylene | Thermally robust catalyst | |
| Binuclear vanadium complexes | - | Et₂AlCl | Ethylene (co)polymerization | Polyethylene, copolymers | Higher activity than mononuclear analogs |
Building Block Utility in Complex Molecule Construction
Organoboron compounds, especially boronic acid derivatives like this compound, are fundamental building blocks in modern organic chemistry. nih.gov Their stability, functional group tolerance, and versatile reactivity make them indispensable for the modular assembly of complex molecular architectures. researchgate.netnih.gov
The 2,6-dimethylphenyl group in this compound plays a crucial role in its utility. These ortho-methyl groups provide steric shielding to the boron center, which kinetically stabilizes the molecule against degradation pathways like hydrolysis. This enhanced stability allows the boronate functionality to be carried through multiple synthetic steps, a significant advantage in the lengthy synthesis of natural products and other complex targets. nih.gov
A prominent strategy in complex molecule synthesis involves the use of N-methyliminodiacetic acid (MIDA) boronates, which are exceptionally stable, crystalline, and compatible with chromatography. researchgate.net While this compound is a simpler boronic ester, the principles of using stable boronates as building blocks are analogous. These reagents can be assembled iteratively, much like peptides, to construct complex structures in a controlled and predictable manner. researchgate.net This building-block approach enables the rapid synthesis of diverse molecular scaffolds from a set of foundational boronate reagents. researchgate.net
| Research Focus | Key Findings |
| Stability of Boronate Esters | Sterically bulky ester groups or ortho-substituents on the aryl ring, such as in this compound, enhance stability, allowing them to be used in multi-step syntheses. nih.gov |
| Iterative Cross-Coupling | Stable boronate building blocks, particularly MIDA boronates, can be used in iterative cross-coupling sequences to build complex molecules in a modular fashion. researchgate.netresearchgate.net |
| Compatibility | Boronic esters often exhibit broad functional group tolerance, making them suitable for the synthesis of highly functionalized and complex molecules. nih.govnih.gov |
Formation of Carbon-Carbon Bonds in Diverse Molecular Architectures
The hallmark application of organoboron reagents, including this compound, is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. nih.govgre.ac.uk
In a typical Suzuki-Miyaura coupling, the organoboron compound (e.g., this compound) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgyoutube.com The base is crucial as it activates the boronate, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step with the palladium center. youtube.comnih.gov The steric hindrance from the 2,6-dimethylphenyl group can influence the reaction rate and efficiency, sometimes requiring specific optimization of reaction conditions, such as the choice of ligand, base, and solvent. nih.gov
The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide array of substrates, enabling the construction of diverse molecular architectures. gre.ac.uktcichemicals.com The stability and reactivity of the boronate partner are critical for the success of the coupling. rsc.org
| Reaction Type | Role of Boronate | Key Features |
| Suzuki-Miyaura Coupling | Nucleophilic coupling partner after activation by a base. rsc.orgnih.gov | Forms C(sp²)-C(sp²) bonds, high functional group tolerance, generally mild reaction conditions. nih.govgre.ac.uk |
| Transmetalation Step | The organic group is transferred from the boron atom to the palladium catalyst. nih.govrsc.org | Often the rate-determining step; influenced by the structure of the boronate and the reaction conditions. nih.gov |
Regioselective Functionalization Strategies
The 2,6-dimethylphenyl group of the boronate not only provides stability but also directs subsequent functionalization reactions in a regioselective manner. madridge.org A key strategy is the iridium-catalyzed C-H borylation of the aryl ring. Due to steric effects, this reaction often occurs selectively at the less hindered positions of an aromatic ring. madridge.orgnih.gov
In the case of a 2,6-disubstituted phenyl ring, the C-H bonds at the meta- and para-positions are available for functionalization. Iridium-catalyzed borylation, driven primarily by steric factors, can selectively introduce a new boryl group (e.g., a pinacol (B44631) boronate) at a specific position. This newly installed boronate ester can then be used in subsequent cross-coupling reactions, allowing for the controlled, stepwise elaboration of the molecule. madridge.org
This regioselective functionalization is a powerful tool for creating complex substitution patterns on aromatic rings that would be difficult to achieve through classical methods. researchgate.netrsc.org The ability to selectively functionalize a stable building block like this compound adds another layer of versatility to its application in synthesis. researchgate.net
| Functionalization Method | Selectivity Control | Outcome |
| Iridium-Catalyzed C-H Borylation | Steric hindrance directs the borylation to the least hindered C-H bond on the aromatic ring. madridge.orgnih.gov | Introduction of a second boronate group at a specific position, enabling further diversification. |
| Directing Group-Assisted Borylation | A functional group on the substrate directs the catalyst to a specific C-H bond, often at the ortho-position. rsc.orgresearchgate.net | Highly regioselective formation of new C-B bonds under milder conditions. rsc.org |
Conclusion
Dimethyl (2,6-dimethylphenyl)boronate is a specialized but important reagent in modern organic synthesis. Its defining feature—the sterically hindered 2,6-dimethylphenyl group—presents both challenges and opportunities for chemists. While its use in cross-coupling reactions may require carefully optimized conditions and highly active catalysts, it provides a crucial pathway for the synthesis of sterically congested biaryl structures that are otherwise difficult to access. Its participation in a variety of metal-catalyzed reactions highlights the versatility of the organoboron functional group and solidifies the role of sterically tailored boronate esters as enabling tools in the construction of complex molecular architectures.
Applications in Medicinal Chemistry and Drug Discovery Research
Structure-Activity Relationship (SAR) Studies in Drug Design
SAR studies are fundamental to medicinal chemistry, providing crucial insights into how chemical structure influences biological activity. The modification of a lead compound, such as one containing the Dimethyl (2,6-dimethylphenyl)boronate scaffold, allows for the systematic exploration of its interactions with a biological target, leading to the optimization of potency and selectivity.
The design of bioactive molecules often utilizes core scaffolds that can be readily modified to explore a wide range of chemical space. mdpi.com While specific design strategies centered on this compound were not detailed in the search results, the general principles of using boronic acid derivatives as building blocks are well-established. For instance, the synthesis of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors involved reacting a core structure with various boronic acids. researchgate.net Similarly, the development of substituted quinazolinones as Cyclin-Dependent Kinase 9 (CDK9) inhibitors highlights how modifications to a central scaffold can significantly impact inhibitory activity. mdpi.com
The biological activity of a molecule is dictated by its interactions with its target. Boronic acid-containing compounds can engage in a variety of non-covalent and covalent interactions. The deprotonated oxygen of the boronic acid moiety can form hydrogen bonds with active site residues, such as the catalytic histidine in serine proteases. nih.gov The primary interaction, as previously discussed, is the formation of a covalent bond with the active site serine. frontiersin.orgnih.gov
Interactive Data Table: Kinase Inhibitor Scaffolds and their SAR Insights
| Scaffold | Target Kinase(s) | Key SAR Insights |
| 2,6-Disubstituted Pyrazines | Protein Kinase CK2 | Introduction of an aminoalkyl group at the 6-position of the indazole ring improved efficacy. nih.gov |
| Diarylpyrazoles | Fungal Kinase Yck2 | A hydrogen-bond network between the inhibitor, a bound water molecule, and catalytic residues was key for selectivity. nih.gov |
| 7-Aryl-2-anilino-pyrrolopyrimidines | Mer and Axl Tyrosine Kinase | Formation of a salt bridge with ASP678 and interaction with the hinge region were essential for activity. researchgate.net |
| Substituted Quinazolinones | Cyclin-Dependent Kinase 9 (CDK9) | Modifications at positions 2 and 6 of the quinazoline (B50416) ring significantly influenced inhibitory potency. mdpi.com |
Application in Antiviral Agent Development (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors)
The unique chemical properties of boron-containing compounds have positioned them as valuable scaffolds in the design of novel antiviral agents. A significant area of this research has been the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function and thereby halts the replication of the HIV-1 virus. nih.govuochb.czmdpi.com
Researchers have strategically incorporated boronic acid esters, such as phenylboronic acid pinacol (B44631) ester, into the structure of known NNRTIs like etravirine (B1671769). nih.govkuleuven.be This approach aims to forge new interactions within the NNRTI binding pocket (NNIBP) to enhance potency and improve the resistance profile against mutant strains of the virus. nih.gov The boron atom, being a Lewis acid, can form unique covalent or strong hydrogen bond interactions with key amino acid residues in the viral enzyme, a feature valuable for combating drug resistance. nih.govresearchgate.net
Studies on novel diarylpyrimidine (DAPY) derivatives containing a boronic acid group have yielded compounds with potent anti-HIV activity. For instance, a series of boronic acid-containing DAPY derivatives demonstrated impressive efficacy against wild-type HIV-1 and various drug-resistant strains. researchgate.net Compound 10j from this series was identified as a single-digit nanomolar inhibitor against wild-type (IIIB), L100I, and K103N mutant strains. researchgate.net Similarly, in a different study, the introduction of a boronic acid ester to the etravirine scaffold led to compound 4a , which showed exceptional potency against wild-type HIV-1 and a panel of single mutations, with activity superior to the established NNRTI, nevirapine. nih.govnih.gov These findings underscore the potential of boronate-containing structures in the development of next-generation NNRTIs. nih.govresearchgate.net
Table 1: Antiviral Activity of Selected Boronate-Containing NNRTIs
Design of G Protein-Coupled Receptor Agonists
G protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that represent a major class of drug targets. mdpi.comnih.gov The design of selective agonists for these receptors is a cornerstone of medicinal chemistry. Boron-containing compounds have been explored as potential ligands for GPCRs, acting as agonists or antagonists. mdpi.comresearchgate.net The inclusion of boron moieties in ligand design can offer advantages such as enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.com
The rationale for using boron-containing fragments in GPCR agonist design lies in their unique interaction capabilities. nih.gov The boron atom can engage in specific binding modes, and theoretical studies suggest that a tetracoordinated boron atom is important for the binding recognition properties at the orthosteric site of receptors like the β2 adrenoceptor. nih.gov For instance, a novel boron-containing compound, ((R)-6-((S)-2-(tert-butylammonio)-1-hydroxyethyl)-2-hydroxy-2-isobutyl-4H-benzo[d] mdpi.comnih.govscilit.comdioxaborinin-2-uide), was shown to be a potent and effective agonist for the β2 adrenoceptor, inducing smooth muscle relaxation with greater potency than the well-known drug salbutamol. nih.gov
Furthermore, the Petasis borono-Mannich reaction, a multicomponent reaction involving a boronic acid, has been used to synthesize novel indole (B1671886) derivatives. One such compound, CHBC, was identified as a promising agonist for the G protein-coupled receptor 17 (GPR17), a potential target for glioblastoma treatment. mdpi.com CHBC effectively activated GPR17, leading to a reduction in cAMP and calcium levels in glioblastoma cells. mdpi.com These examples highlight the utility of incorporating boron-containing structures to create novel and effective GPCR agonists. mdpi.comnih.gov
Table 2: Examples of Boron-Containing Compounds as GPCR Agonists
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful and efficient method for identifying lead compounds in drug discovery. nih.govfrontiersin.org This technique screens libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govnumberanalytics.com These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules. nih.gov
Boronic acids and their esters are particularly attractive for use in FBDD. Their utility stems from several key properties. They are synthetically versatile and can be readily modified, for example, through Suzuki-Miyaura cross-coupling reactions, to "grow" the initial fragment hit into a larger molecule that can make more extensive contact with the target protein. nih.gov Critically, the boronic acid moiety can form a reversible covalent bond with serine or threonine residues often found in the active sites of enzymes like serine hydrolases. acs.org This covalent interaction provides a significant boost in binding affinity and ligand efficiency compared to non-covalent fragments. acs.org
A practical application of this strategy involved repurposing a collection of over 650 boronic acid synthons as a directed fragment library. acs.org When this Boronic Acid Library (BAL) was screened against the enzyme autotaxin, it demonstrated markedly superior ligand efficiency compared to a standard biophysical fragment library (BPL) screened against the same target. acs.org This highlights the "boron advantage": by starting with a fragment that already contains a functionality capable of specific, high-affinity interactions, the drug discovery process can be accelerated. acs.org
Table 3: Comparison of Fragment Library Screening Results against Autotaxin
Applications in Materials Science
Integration into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures, synthesized from organic building blocks. Boronate esters are frequently employed as linkages in the formation of COFs due to the reversible nature of the boronic acid condensation reaction, which allows for the formation of highly ordered, crystalline structures. The general synthesis of boronate ester-linked COFs involves the condensation of a multifunctional boronic acid with a polyol linker. nih.govrsc.org
While specific research on the integration of Dimethyl (2,6-dimethylphenyl)boronate into COFs is not extensively documented, the principles of COF chemistry allow for predictions of its behavior. The steric hindrance provided by the two methyl groups in the ortho positions of the phenyl ring would significantly influence the formation and properties of the resulting COF. This steric bulk could affect the kinetics of the polycondensation reaction and potentially lead to a COF with a more distorted or three-dimensional pore structure compared to frameworks synthesized from less hindered boronate esters.
| Property | Potential Influence of this compound |
| Crystallinity | May be reduced due to steric hindrance impeding ordered packing. |
| Porosity | Could lead to altered pore sizes and shapes, potentially creating unique porous architectures. |
| Stability | The hydrophobic nature of the dimethylphenyl group may enhance hydrolytic stability. |
| Gas Sorption | Altered pore characteristics could influence the capacity and selectivity of gas uptake. |
Role in Advanced Polymer Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of a wide variety of polymers, particularly conjugated polymers for organic electronics. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. Arylboronate esters, such as this compound, can serve as key monomers in these polymerization reactions.
The presence of ortho-substituents on the arylboronic acid or ester can have a significant impact on the efficiency of the Suzuki-Miyaura polymerization. beilstein-journals.orgnih.gov Steric hindrance around the boron center can impede the transmetalation step in the catalytic cycle, potentially leading to lower reaction rates and lower molecular weight polymers. However, with the development of highly active palladium catalysts and optimized reaction conditions, the polymerization of sterically hindered monomers has become more feasible. acs.org
The use of this compound in polymer synthesis could be leveraged to create polymers with specific conformational properties. The steric bulk of the 2,6-dimethylphenyl group would force a twist in the polymer backbone, influencing the polymer's solubility, morphology, and optoelectronic properties. For instance, in conjugated polymers, a twisted backbone can disrupt π-π stacking, leading to changes in the material's absorption and emission spectra.
Utilization in Chemical Sensor Construction
Boronate esters have emerged as versatile components in the design of chemical sensors, particularly fluorescent probes. A common strategy involves using the boronate ester as a protecting group for a fluorophore. nih.govacs.orgrsc.org The selective cleavage of the boronate ester by a specific analyte triggers a change in the fluorescence properties of the probe, allowing for the detection of the analyte.
This compound can be incorporated into such sensor designs. The boronate ester moiety can act as a reaction site for analytes that can induce its cleavage, such as reactive oxygen species (ROS) like hydrogen peroxide. nih.govd-nb.info Upon reaction with the analyte, the boronate ester is converted to a phenol (B47542), which can alter the electronic properties of the attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent signal.
The steric and electronic environment around the boronate ester can influence the sensor's selectivity and reactivity. The 2,6-dimethylphenyl group in this compound could modulate the accessibility of the boron center to the analyte, potentially enhancing selectivity for smaller analytes. The electron-donating nature of the methyl groups could also influence the reaction kinetics. The table below outlines a general mechanism for a boronate-based fluorescent sensor.
| Step | Description |
| 1. Probe Design | A fluorophore is functionalized with a this compound group, rendering it in a low-fluorescence or "off" state. |
| 2. Analyte Interaction | The target analyte (e.g., hydrogen peroxide) selectively reacts with and cleaves the boronate ester. |
| 3. Signal Transduction | The cleavage of the boronate ester results in the formation of a phenol, which alters the electronic structure of the fluorophore. |
| 4. Signal Detection | The change in the fluorophore's electronic structure leads to a measurable change in its fluorescence intensity or wavelength, indicating the presence of the analyte. |
Dynamic Cross-Links in Vitrimers
Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics. They are covalently cross-linked networks that can be reprocessed and reshaped at elevated temperatures through dynamic covalent bond exchange reactions. Boronate ester exchange is a prominent example of a dynamic covalent reaction used in the fabrication of vitrimers. nih.govfigshare.com
The dynamic nature of boronate ester bonds allows them to be used as cross-links in polymer networks. At elevated temperatures, the boronate esters can undergo transesterification reactions, enabling the polymer network to rearrange and flow without a loss of cross-link density. Upon cooling, the exchange reaction slows down, and the material behaves as a conventional thermoset.
The rate of the boronate ester exchange is a critical parameter that determines the processing temperature and reprocessing time of the vitrimer. This exchange rate can be tuned by modifying the electronic and steric environment of the boronate ester. acs.orgnih.gov The presence of electron-donating groups, such as the methyl groups in this compound, can influence the Lewis acidity of the boron center and affect the exchange kinetics. researchgate.net
Computational and Spectroscopic Investigation
Structural and Electronic Properties Analysis
The structural and electronic properties of arylboronate esters like Dimethyl (2,6-dimethylphenyl)boronate are significantly influenced by the interplay of steric and electronic effects originating from the substituents on the phenyl ring. The presence of two methyl groups in the ortho positions imposes considerable steric hindrance, which in turn affects the molecule's conformation and electronic structure.
Electronic States and Excitation Localization
Theoretical investigations into the electronic structure of substituted phenylboronic acids and their esters reveal that electronic transitions can be largely localized to specific moieties of the molecule. lodz.pl For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are expected to be primarily centered on the 2,6-dimethylphenyl group and the boronate ester group, respectively.
In similar systems, the S0→S1 electronic transition, which corresponds to the excitation from the ground state to the first excited state, predominantly involves an electron transfer from the HOMO to the LUMO. lodz.pl The nature of this transition can be characterized as a π-π* transition localized on the aromatic ring, with some degree of charge transfer character towards the vacant p-orbital of the boron atom. The steric hindrance from the ortho-methyl groups can influence the energy of these orbitals and the resulting electronic transitions.
Vibronic Progression and Torsional Motions
The vibrational spectra of phenylboronic acid derivatives are complex, with characteristic modes associated with the phenyl ring, the B-O bonds, and the O-C bonds of the ester group. nih.gov Torsional motions, particularly the rotation around the C-B bond, are a key feature of these molecules. The steric clash between the ortho-methyl groups and the methoxy (B1213986) groups of the boronate ester in this compound is expected to create a significant barrier to free rotation.
This restricted rotation leads to a non-planar ground state geometry and influences the vibronic progression observed in the electronic spectra. The coupling between electronic transitions and these low-frequency torsional modes can result in a broadening of the absorption and emission bands. Computational studies on related sterically hindered boronic esters have shown that the potential energy surface for this torsional motion is characterized by distinct energy minima corresponding to specific rotational conformers. researchgate.net
Non-Planar Ground State Characterization
X-ray crystallographic and computational studies of various ortho-substituted phenylboronic acids and their esters consistently show a non-planar geometry in the ground state. mdpi.comresearchgate.net The dihedral angle between the plane of the phenyl ring and the plane of the boronate group (C-B-O-O) is a key parameter in describing this non-planarity. For fluoro-substituted phenylboronic acids, this twist is typically around 25°. mdpi.com
In this compound, the steric repulsion between the two ortho-methyl groups and the boronate ester moiety forces the boronate group to rotate out of the plane of the phenyl ring. This twisting minimizes steric strain but also reduces the π-conjugation between the phenyl ring and the boron atom's vacant p-orbital. This trade-off between steric hindrance and electronic stabilization dictates the equilibrium geometry of the molecule.
Probing Lewis Acidity through Computational Models
The boron atom in boronic esters is electron-deficient and acts as a Lewis acid, capable of accepting a pair of electrons. The Lewis acidity of this compound is a crucial aspect of its reactivity and can be probed using computational models.
Polar-π Interactions and Solvation Effects
Computational studies on 2,6-diarylphenylboronic acids have highlighted the importance of through-space polar-π interactions in stabilizing both the neutral boronic acid and its corresponding anionic boronate form. nih.gov These interactions occur between the electron-rich π-system of the flanking aryl rings and the polarized bonds of the boronic acid/boronate. While this compound lacks the flanking aryl groups, the principle of intramolecular stabilization through non-covalent interactions is relevant.
Solvation also plays a critical role in modulating Lewis acidity. nih.gov The energy of solvation for the neutral boronate ester and its Lewis acid-base adduct with a Lewis base (e.g., hydroxide) can significantly influence the equilibrium and thus the apparent Lewis acidity in solution. Computational models that incorporate a continuum solvation model can provide a more accurate picture of the Lewis acidity in different solvent environments.
Energy Decomposition Analysis (EDA)
Energy decomposition analysis (EDA) is a computational method used to dissect the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction (charge transfer). This method can be applied to study the interaction between the Lewis acidic boron center of this compound and a variety of Lewis bases.
| Analysis Type | Key Findings for Related Phenylboronates | Expected Implications for this compound |
| Electronic Structure | HOMO-LUMO transitions are primarily π-π* with some charge transfer character. lodz.pl | Similar electronic transitions are expected, with energies influenced by steric hindrance. |
| Molecular Geometry | Ortho-substituted phenylboronates exhibit a non-planar ground state with a significant dihedral angle between the phenyl and boronate planes. mdpi.comresearchgate.net | A twisted, non-planar structure is predicted due to steric repulsion between the ortho-methyl and methoxy groups. |
| Lewis Acidity | Influenced by polar-π interactions and solvation effects. nih.gov | Lewis acidity will be modulated by the electron-donating nature of the methyl groups and steric hindrance around the boron center. |
| Bonding Analysis (EDA) | The interaction with Lewis bases has significant electrostatic and orbital (covalent) contributions. | The B-L bond is expected to have substantial covalent character due to charge transfer into the boron's empty p-orbital. |
Molecular Docking and Non-Covalent Interaction (NCI) Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id In the context of this compound, docking simulations can forecast its interaction with biological targets such as enzymes. Boronic acids and their esters are known to act as inhibitors for various enzymes, often through the formation of a covalent bond with a key amino acid residue, such as serine, in the active site. nih.gov
The docking process for boron-based compounds involves preparing the three-dimensional structures of both the ligand (this compound) and the protein receptor. ugm.ac.id The boron atom in boronate esters can transition from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ state upon interaction with a nucleophilic residue in a protein's active site. nih.gov This "morphing" is a key aspect of their inhibitory mechanism. nih.gov
Simulations predict the binding affinity and pose of the ligand within the protein's binding pocket. The results are ranked using scoring functions to identify the most likely and stable interactions. researchgate.net For a molecule like this compound, docking studies would predict how the 2,6-dimethylphenyl group fits into hydrophobic pockets of the receptor and how the boronate ester moiety orients itself to interact with the active site residues. nih.govresearchgate.net This predictive analysis is crucial in the rational design of new inhibitors and in understanding their mechanism of action at a molecular level. nih.gov
Following molecular docking, Non-Covalent Interaction (NCI) analysis is employed to visualize and understand the subtle forces that stabilize the ligand-protein complex. researchgate.netresearchgate.net This method is based on the electron density and its derivatives, which allows for the identification of hydrogen bonds, van der Waals interactions, and steric repulsions in real space. researchgate.net
For this compound, several functional moieties are key to its interactions:
The Boronate Ester Group: The oxygen atoms of the dimethyl boronate group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acids) in a protein's active site.
The (2,6-dimethylphenyl) Ring: This bulky, aromatic ring is critical for establishing van der Waals and hydrophobic interactions. The π-system of the phenyl ring can participate in π-stacking or π-alkyl interactions with aromatic or aliphatic amino acid residues. nih.gov The two methyl groups provide steric bulk that can enhance binding by fitting into specific hydrophobic sub-pockets, a common strategy for stabilizing molecular structures. nih.gov
NCI plot analysis generates graphical representations where different types of interactions are color-coded, providing an intuitive map of the binding landscape. researchgate.net For example, green surfaces typically indicate weak van der Waals forces, blue signifies strong attractive interactions like hydrogen bonds, and red indicates steric repulsion. researchgate.net This analysis provides critical insights into how to modify the molecule to enhance its binding affinity. researchgate.net
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing ¹H, ¹³C, and ¹¹B NMR spectra, a complete structural assignment can be made.
¹H NMR: The proton spectrum would show distinct signals for the different types of protons. The aromatic protons on the phenyl ring would appear as a multiplet in the range of δ 7.0–7.4 ppm. The six protons of the two methyl groups attached to the phenyl ring would yield a sharp singlet around δ 2.3–2.5 ppm. The six protons of the two methoxy groups on the boron atom would also produce a distinct singlet, typically found further upfield, around δ 3.6–3.8 ppm.
¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The aromatic carbons would have signals in the δ 125–145 ppm region. The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar broadening but would be expected in the δ 130–150 ppm range. The methyl carbons on the phenyl ring would resonate around δ 20–25 ppm, while the methoxy carbons would appear around δ 50–55 ppm. jmcs.org.mx
¹¹B NMR: The ¹¹B NMR spectrum is particularly diagnostic for boronate esters. For tricoordinate boronic esters like this compound, a single, often broad, signal is expected. The chemical shift for such compounds typically falls in the range of δ 20–34 ppm, which is characteristic of a boron atom in a trigonal planar environment. sdsu.edursc.org
The following table summarizes the expected NMR chemical shifts for this compound based on data from analogous compounds. jmcs.org.mxrsc.org
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 7.4 | Multiplet |
| ¹H | Ring Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet |
| ¹H | Methoxy (B-OCH₃) | 3.6 - 3.8 | Singlet |
| ¹³C | Aromatic (Ar-C) | 125 - 145 | - |
| ¹³C | Ring Methyl (Ar-CH₃) | 20 - 25 | - |
| ¹³C | Methoxy (B-OCH₃) | 50 - 55 | - |
| ¹¹B | Boronate Ester (O-B-O) | 20 - 34 | Singlet (broad) |
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, probes the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be dominated by π → π* transitions within the 2,6-dimethylphenyl aromatic ring. These transitions typically occur in the UV region.
Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are essential for interpreting the electronic spectra and understanding the nature of the excited states. researchgate.netnih.gov These calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. psu.edu
For related triarylborane systems, the electronic transitions are often characterized by charge transfer (CT) from an electron-donating part of the molecule to the electron-accepting tri-coordinate boron center. acs.org In this compound, the primary electronic transition would likely be a Local Excitation (LE) within the substituted phenyl ring. acs.org Excited state calculations would reveal the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the dimethylphenyl unit, and the LUMO would likely involve the empty p-orbital of the boron atom and the π* system of the aromatic ring. acs.org
The following table outlines the type of data obtained from a combined experimental and computational study.
| Parameter | Description | Typical Information Gained |
|---|---|---|
| λ_max (nm) | Wavelength of maximum absorbance | Identifies the energy of the primary electronic transition (e.g., π → π*). |
| ε (M⁻¹cm⁻¹) | Molar absorptivity | Indicates the probability of the transition occurring. |
| Calculated Excitation Energy (eV) | TD-DFT prediction of transition energy | Correlates with experimental λ_max and helps assign spectral bands. nih.gov |
| Oscillator Strength (f) | Theoretical transition probability | Predicts the intensity of an absorption band. |
| Orbital Contributions | HOMO-LUMO character of the transition | Describes the nature of the excited state (e.g., Local Excitation, Charge Transfer). acs.org |
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and can be used to differentiate this compound from its corresponding boronic acid or boroxine (B1236090) anhydride. researchgate.net The IR spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's chemical bonds. nih.gov
A systematic investigation of boronic acids and their derivatives has identified several key spectral regions that are diagnostic for each species. researchgate.net For this compound, the most characteristic vibrations would be associated with the B-O and C-O bonds of the boronate ester functionality.
Key diagnostic IR bands for this compound include:
B-O Stretching: A strong and prominent band in the 1380–1320 cm⁻¹ region is characteristic of the asymmetric B-O stretching vibration in boronate esters. researchgate.net This is one of the most reliable indicators for the presence of the boronate ester group.
C-O Stretching: Vibrations associated with C-O stretching are expected in the 1150–1000 cm⁻¹ range.
Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1450 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl groups will show C-H stretching bands in the 3000–2850 cm⁻¹ range.
The absence of a broad O-H stretching band (typically around 3600–3200 cm⁻¹) would confirm that the compound is an ester and not the corresponding boronic acid. researchgate.net Similarly, the specific B-O stretching frequency helps distinguish it from boroxine anhydrides, which have their characteristic bands in a slightly different region. researchgate.net
The table below summarizes the key IR absorption frequencies for the identification of this compound. researchgate.net
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic |
| 1380 - 1320 | Asymmetric B-O Stretch | Boronate Ester |
| 1150 - 1000 | C-O Stretch | Ester |
Theoretical Calculations for Photophysical Properties (e.g., Phosphorescence)
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic structure and photophysical properties of molecules like this compound. These computational methods can predict various properties, including absorption and emission energies, excited state characteristics, and the likelihood of processes such as phosphorescence.
For structurally similar organoboron compounds, theoretical calculations have been instrumental in understanding their luminescent behavior. researchgate.net For instance, in the case of (o-bromophenyl)-bis(2,6-dimethylphenyl)boranes, theoretical calculations were used to analyze the nature of the excited states. researchgate.net The calculations helped to ascribe the observed dual phosphorescence to emissions from both a monomeric state (T1M) and an aggregated state (T1A). researchgate.net Such studies typically involve optimizing the geometry of the molecule in its ground state (S0) and lowest triplet excited state (T1) to understand the structural changes upon excitation.
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions provides insights into the nature of electronic transitions. For many triarylboranes, the HOMO is often localized on one part of the molecule, while the LUMO is situated on the boron-containing fragment, indicating a charge-transfer character for the lowest energy transition. acs.org
In the context of phosphorescence, theoretical calculations can estimate the energy of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between these states (ΔEST) is a critical parameter that influences the efficiency of intersystem crossing (ISC), the process that populates the triplet state from the singlet state. A small ΔEST generally favors ISC and subsequent phosphorescence. Furthermore, calculations can help to identify the role of intermolecular interactions in the solid state, which can stabilize triplet states and inhibit non-radiative decay pathways, thereby enhancing phosphorescence. researchgate.net
Table 2: Representative Theoretical Data for a Related Borane (B79455) Compound (Note: Data for (o-bromophenyl)-bis(2,6-dimethylphenyl)borane is presented for illustrative purposes.) researchgate.net
| Property | Calculated Value (eV) | Description |
| S1 Energy (Monomer) | 3.99 | Energy of the lowest singlet excited state of the monomer. |
| T1 Energy (Monomer) | 3.10 | Energy of the lowest triplet excited state of the monomer. |
| ΔEST (S1-T1) (Monomer) | 0.89 | Energy gap between the lowest singlet and triplet states of the monomer. |
| T1 Energy (Aggregate) | 2.78 | Energy of the lowest triplet excited state of the aggregate. |
Data sourced from studies on related compounds to illustrate the type of information obtained from theoretical calculations. researchgate.net
Future Research Directions and Emerging Applications
Expanding Scope of Catalytic Transformations and Methodologies
The utility of aryl boronate esters as key building blocks in organic synthesis is well-established, particularly in palladium-catalyzed cross-coupling reactions. Future research is directed towards expanding the repertoire of these transformations, enhancing their efficiency, and applying them to increasingly complex molecular architectures.
Advanced Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling remains a cornerstone of C-C bond formation. tcichemicals.comnih.gov Future work will focus on developing catalysts that are more active and stable, allowing for the coupling of even more sterically hindered partners like (2,6-dimethylphenyl)boronic acid derivatives under milder conditions and with lower catalyst loadings. polyu.edu.hk Research into nickel-catalyzed cross-coupling reactions is also a promising avenue, potentially offering alternative reactivity and cost-effectiveness. acs.orgacs.org The development of methods for the direct synthesis of arylboronic acids from aryl chlorides, which can then be converted to esters like Dimethyl (2,6-dimethylphenyl)boronate, simplifies access to these crucial reagents. organic-chemistry.orgresearchgate.net
C-H Activation and Functionalization: Direct C-H bond activation is a powerful strategy for streamlining synthesis by avoiding pre-functionalization steps. nih.gov Boronate esters are being explored as coupling partners in novel C-H functionalization reactions. dmaiti.com Future methodologies may involve palladium(III) intermediates in C-H activation cycles, a frontier in organometallic chemistry. nih.govrsc.org The design of new ligands and templates will be crucial for achieving high regioselectivity in the functionalization of complex molecules containing the (2,6-dimethylphenyl)boronate moiety.
Novel Catalytic Systems: Beyond palladium and nickel, copper-catalyzed transformations of organoboron compounds are emerging as a versatile tool. nih.gov Research into stereospecific copper-catalyzed cross-couplings of boronic esters could open new pathways to chiral molecules. Furthermore, photoredox/nickel dual catalysis represents a modern approach for coupling alkyl sources with arylboronates, expanding the range of accessible structures. nih.gov
| Methodology | Catalyst System | Key Advantage | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-Phosphine Complexes | High efficiency for sterically hindered biaryl synthesis. polyu.edu.hk | Pharmaceuticals, Materials Science |
| C-H Functionalization | Palladium(II/III/IV) | Step-economy, direct functionalization of arenes. dmaiti.comrsc.org | Late-stage modification of complex molecules |
| Stereospecific Cross-Coupling | Copper-based Catalysts | Formation of C-C and C-X bonds with stereocontrol. nih.gov | Asymmetric Synthesis |
| Photoredox/Nickel Dual Catalysis | Iridium photocatalyst with Nickel catalyst | Coupling of sp³-hybridized carbons with aryl boronates. nih.gov | Synthesis of complex alkyl-aryl structures |
Novel Boronate-Based Materials Development
The ability of boronate esters to undergo reversible covalent bonding with diols and their utility as building blocks for rigid, planar structures makes them ideal candidates for the development of advanced functional materials.
Responsive Polymers and Hydrogels: Boronic acids and their esters can react reversibly with 1,2- and 1,3-diols, a property that is highly sensitive to pH and the presence of sugars like glucose. aablocks.comnih.gov This has led to the development of "smart" polymers and hydrogels. Copolymers incorporating boronate functionality are being investigated for glucose-sensing applications and self-regulated insulin delivery systems. researchgate.net Future research will aim to improve the sensitivity and selectivity of these materials for creating sophisticated biosensors and closed-loop therapeutic systems. nih.gov
Covalent Organic Frameworks (COFs): Boronate esters are the characteristic linkage in many COFs, which are porous crystalline polymers with ordered structures. These materials are promising for applications in gas storage, separation, and catalysis. The vibrational characteristics of the boronate ester bond are crucial for confirming the successful formation of the framework. researchgate.net The design of new COFs using sterically demanding monomers like (2,6-dimethylphenyl)boronic acid could lead to materials with unique pore environments and tailored properties.
Organic Electronics: Organoboron compounds are being increasingly utilized in the field of organic electronics due to their unique electronic properties. rsc.org Boron's electron-deficient nature makes it a key component in designing materials with high charge carrier mobility and specific emission characteristics. Boron-based multiple-resonance emitters, for example, show promise for use in high-efficiency Organic Light-Emitting Diodes (OLEDs). rsc.org Future work will involve synthesizing novel π-conjugated systems incorporating the (2,6-dimethylphenyl)boronate unit to tune the electronic and photophysical properties for next-generation displays and lighting.
| Material Type | Key Property | Emerging Application | Reference |
|---|---|---|---|
| Responsive Hydrogels | Reversible covalent bonding with diols | Glucose sensors, insulin delivery systems | researchgate.net |
| Covalent Organic Frameworks (COFs) | High porosity and ordered structure | Gas storage, catalysis, separation | researchgate.net |
| π-Conjugated Polymers | Electron-deficient boron center | Organic Light-Emitting Diodes (OLEDs), transistors | rsc.org |
| Boronate Affinity Materials | Specific recognition of cis-diols | Bioseparation, diagnostics, cell imaging | nih.govresearchgate.net |
Advanced Therapeutic Modality Design
The incorporation of boron, particularly as a boronic acid or a protected boronate ester, into drug candidates has become an established strategy in medicinal chemistry. nih.govmdpi.com The boron atom's unique ability to form stable, reversible covalent bonds with biological nucleophiles is key to its therapeutic action. researchgate.netnih.gov
Enzyme Inhibition: Boronic acids are excellent transition-state analogs for serine proteases. The boron atom can accept a lone pair from a catalytic serine residue, forming a stable tetrahedral intermediate that inhibits the enzyme. This mechanism is famously exploited by bortezomib, a proteasome inhibitor used to treat multiple myeloma. nih.govmdpi.com Future research involves designing highly selective boronic acid-based inhibitors for other enzyme classes, such as β-lactamases to combat antibiotic resistance, and histone deacetylases (HDACs) for cancer therapy. mdpi.com The this compound moiety could serve as a sterically-defined building block in the synthesis of these next-generation inhibitors.
Drug Delivery and Sensing: The diol-binding properties of boronates are being explored for targeted drug delivery. A boronate-containing drug carrier could be designed to release its payload in a glucose-rich environment, such as a tumor. mdpi.com Additionally, boronate-based fluorescent probes are being developed for the detection of reactive oxygen species like peroxynitrite, which are important in inflammatory processes. mdpi.com
Boron Neutron Capture Therapy (BNCT): BNCT is a non-invasive cancer therapy that relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells. Upon irradiation with neutrons, the ¹⁰B atoms capture neutrons and undergo a nuclear reaction that releases high-energy particles, killing the cancer cell. Designing molecules that can selectively deliver ¹⁰B to tumors is a major research focus, and boronate esters are key intermediates in the synthesis of these delivery agents. nih.gov
Theoretical and Computational Advancements for Predictive Design
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules and materials based on boronate esters.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to unravel the complex mechanisms of catalytic reactions involving boronate esters. rsc.org For instance, computational studies have provided detailed insights into the transmetalation step in the Suzuki-Miyaura reaction, helping to explain the differing reactivity of various boronate esters. nih.gov Such understanding allows for the rational design of more efficient catalysts and reaction conditions.
Predictive Materials Science: Computational modeling is used to predict the structural and electronic properties of novel boronate-based materials before they are synthesized. researchgate.net Machine learning algorithms combined with evolutionary structure prediction methods are being employed to discover new classes of superhard materials containing boron, nitrogen, and oxygen. nih.gov This predictive power can guide synthetic efforts toward materials with desired functionalities, such as specific band gaps for electronic applications or optimal pore sizes for COFs.
Rational Drug Design: Theoretical studies are crucial in designing new therapeutic agents. Molecular docking and quantum mechanics calculations can predict the binding affinity of boronic acid inhibitors to their target enzymes, guiding the modification of the molecular structure to enhance potency and selectivity. acs.org Computational models also help in understanding the relationship between the electronic properties of the boronic acid (influenced by substituents like the 2,6-dimethylphenyl group) and its pKa, which is critical for its biological activity. nih.gov
Q & A
Basic: What are the standard synthetic routes for dimethyl (2,6-dimethylphenyl)boronate, and how can reaction conditions be optimized?
Answer:
The synthesis of aryl boronates like this compound typically involves borylation of aromatic precursors . A common method is the reaction of 2,6-dimethylbenzene derivatives with boron reagents (e.g., trialkyl borates) in the presence of catalysts such as Pd(dppf)Cl₂ or magnesium turnings. For example:
- Solvent selection : Tetrahydrofuran (THF) or dioxane is preferred for solubility and stability of intermediates .
- Catalytic system : Magnesium turnings can activate boron reagents by generating reactive borohydride species, while palladium catalysts enable cross-coupling with diboronates (e.g., bis(pinacolato)diboron) under anaerobic conditions .
- Optimization : Temperature control (reflux at 80–100°C) and stoichiometric ratios (1:1.2 aryl halide to diboron reagent) improve yield. Monitoring reaction progress via TLC or GC-MS is critical .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- ¹¹B NMR : To confirm boronate formation (δ ~30 ppm for trigonal planar boron) and detect hydrolyzed byproducts (δ ~10 ppm for tetrahedral borate species) .
- ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing boron groups) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ or [M+Na]⁺).
- IR spectroscopy : Detect B-O stretching vibrations (~1350–1310 cm⁻¹) .
Advanced: How do steric and electronic effects from the 2,6-dimethyl substituents influence reactivity in Suzuki-Miyaura cross-coupling?
Answer:
The ortho-methyl groups introduce steric hindrance, which:
- Slows transmetallation : Bulky substituents reduce accessibility to the palladium catalyst, requiring longer reaction times or elevated temperatures .
- Modulates electronic effects : Electron-donating methyl groups increase electron density at the boron center, enhancing oxidative addition but potentially destabilizing intermediates. Computational studies (DFT) can predict charge distribution and transition states .
- Experimental validation : Compare coupling efficiency with less-hindered analogs (e.g., phenylboronates) under identical conditions .
Advanced: How can contradictory data in cross-coupling yields be systematically analyzed?
Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst loading). A methodological approach includes:
Design of Experiments (DoE) : Use factorial designs to test interactions between variables (temperature, solvent purity, catalyst source) .
Control experiments : Replicate reactions under inert vs. ambient conditions to assess hydrolytic stability of the boronate.
Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .
Post-hoc analysis : Compare with literature protocols (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) to isolate catalyst-specific effects .
Advanced: What computational strategies predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., transmetallation, reductive elimination). Focus on boron’s Lewis acidity and orbital interactions with Pd .
- Molecular Dynamics (MD) : Simulate steric clashes in solvent environments to optimize ligand design.
- Machine learning : Train models on existing boronate reaction datasets to predict yields or selectivity in untested conditions .
Basic: What are the critical handling and storage protocols for this compound?
Answer:
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use flame-dried glassware.
- Stability testing : Periodically analyze via ¹¹B NMR to detect borate formation.
- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous THF or dichloromethane .
Advanced: How can this boronate be applied in designing fluorescent probes for reactive oxygen species (ROS)?
Answer:
this compound can serve as a H₂O₂-responsive moiety in probes. Key steps:
Probe design : Conjugate the boronate to fluorophores (e.g., fluorescein derivatives) via aryl linkers. The boronate quenches fluorescence until H₂O₂ oxidizes it to a phenol, restoring emission .
Validation : Test selectivity against other ROS (e.g., O₂⁻, NO) using UV-vis and fluorescence spectroscopy.
In-cellulo imaging : Optimize cell permeability by modifying substituents (e.g., adding PEG chains) .
Advanced: What strategies resolve discrepancies in boronate solubility data across studies?
Answer:
- Standardized measurements : Use IUPAC-recommended methods (e.g., gravimetric analysis in controlled humidity) .
- Thermodynamic profiling : Determine ΔH and ΔS of dissolution via van’t Hoff plots.
- Co-solvent systems : Report solubility in binary solvent mixtures (e.g., THF/water) to account for polarity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
